Mdmb-pinaca

CB1 Receptor Pharmacology Functional Assay β-Arrestin Recruitment

5F-MDMB-PINACA is a sub-nanomolar CB1 agonist (EC50 0.59 nM), critical for developing high-sensitivity LC-MS/MS methods and forensic reference standards. Its distinct pharmacodynamic profile, including a 30-min locomotor depression and an ED50 of 1.1 mg/kg, makes it superior for acute pharmacological studies requiring rapid onset/offset. The (S)-enantiomer, exhibiting 2.5-3.4x greater efficacy, is essential for chiral analysis and structure-activity relationship research. Ensure accurate toxicological interpretation by procuring this verified analytical standard.

Molecular Formula C20H29N3O3
Molecular Weight 359.5 g/mol
Cat. No. B10860639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdmb-pinaca
Molecular FormulaC20H29N3O3
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OC)C(C)(C)C
InChIInChI=1S/C20H29N3O3/c1-6-7-10-13-23-15-12-9-8-11-14(15)16(22-23)18(24)21-17(19(25)26-5)20(2,3)4/h8-9,11-12,17H,6-7,10,13H2,1-5H3,(H,21,24)/t17-/m1/s1
InChIKeyQSNCKXRHFRDPRX-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDMB-PINACA (5F-MDMB-PINACA) Procurement Data Sheet: Core Pharmacological Profile and Industrial Relevance


MDMB-PINACA, also commonly referred to as 5F-MDMB-PINACA or 5F-ADB, is a third-generation synthetic cannabinoid receptor agonist (SCRA) of the indazole-3-carboxamide structural class [1]. It functions as a highly potent and efficacious full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, with functional potency measured at an EC50 of 0.59 nM for the CB1 receptor in β-arrestin2 recruitment assays [2]. As a controlled substance in many jurisdictions due to its established association with adverse health events and its lack of therapeutic utility, its primary procurement context lies within forensic toxicology, analytical chemistry research, and the development of diagnostic reference standards [1].

Why Substituting MDMB-PINACA with Other Indazole-3-Carboxamide SCRAs Is Scientifically Inadvisable


The indazole-3-carboxamide class of SCRAs exhibits substantial pharmacodynamic divergence driven by minor modifications to the tail and head group moieties. For instance, the presence of a terminal fluorine atom, as seen in 5F-MDMB-PINACA, results in an EC50 value of 0.59 nM at CB1, compared to 2.47 nM for its non-fluorinated analog MDMB-4en-PINACA [1]. Such differences in in vitro potency translate to significant variations in in vivo pharmacodynamics, including the onset, magnitude, and duration of behavioral effects such as hypolocomotion and hypothermia [2]. Furthermore, metabolic pathways and resultant active metabolite profiles are not conserved across even closely related structures, leading to critical discrepancies in toxicological detection windows and the interpretation of biological sample data. Substitution based on class alone, without considering these quantifiable differences, invalidates experimental reproducibility and compromises the accuracy of forensic or clinical analytical conclusions [3].

Quantitative Differentiation of 5F-MDMB-PINACA: A Comparator-Based Evidence Matrix for Procurement Decisions


Comparative CB1 Receptor Functional Potency: 5F-MDMB-PINACA vs. MDMB-4en-PINACA and Δ9-THC

5F-MDMB-PINACA demonstrates markedly higher functional potency at the human CB1 receptor compared to the closely related analog MDMB-4en-PINACA and the reference cannabinoid Δ9-tetrahydrocannabinol (Δ9-THC). In β-arrestin2 recruitment assays, the EC50 value for 5F-MDMB-PINACA is 0.59 nM [1]. This is approximately 4.2-fold more potent than MDMB-4en-PINACA (EC50 = 2.47 nM) and 456-fold more potent than Δ9-THC (EC50 = 269 nM) under the same assay conditions [1].

CB1 Receptor Pharmacology Functional Assay β-Arrestin Recruitment In Vitro Potency

In Vivo Locomotor Depression Potency and Duration: 5F-MDMB-PINACA vs. MDMB-CHIMICA and MDMB-FUBINACA

The in vivo potency and duration of action of 5F-MDMB-PINACA differ substantially from other indazole-3-carboxamide SCRAs. In a mouse locomotor activity assay, 5F-MDMB-PINACA produced a short-acting (30-minute) depression of activity with an ED50 of 1.1 mg/kg [1]. In contrast, MDMB-CHIMICA, a structurally distinct analog, was approximately 46-fold more potent (ED50 = 0.024 mg/kg) but also exhibited a short 30-minute duration [1]. MDMB-FUBINACA, another analog, displayed a dramatically longer duration of action (150 minutes) at a higher potency (ED50 = 0.04 mg/kg) [1]. The shorter duration and distinct ED50 of 5F-MDMB-PINACA relative to these comparators define a unique in vivo behavioral signature.

In Vivo Pharmacology Behavioral Pharmacology Locomotor Activity ED50

Active Metabolite Profile and Contribution to Toxicity: 5F-MDMB-PINACA Metabolite M2 vs. Parent and M7

A key differentiator for 5F-MDMB-PINACA is its metabolism to the active N-5-hydroxypentyl metabolite (M2), which retains nanomolar affinity and acts as a high-efficacy agonist at CB1 receptors [1]. In vivo studies confirm that M2 produces CB1-mediated locomotor suppression, hypothermia, and analgesia in mice, directly contributing to the overall pharmacodynamic profile of the parent compound [1]. In contrast, the primary ester hydrolysis metabolite, M7, demonstrates only low micromolar affinity for CB1 and does not contribute significantly to in vivo effects [1]. This is distinct from other SCRAs where the ester hydrolysis metabolite may be inactive or the major contributor to activity, establishing a unique active-metabolite signature that is critical for understanding the compound's full toxicological impact [1].

Drug Metabolism Toxicology CB1 Receptor Pharmacology Metabolite Activity

Enantioselective CB1 Receptor Potency: (S)-5F-MDMB-PINACA vs. (R)-5F-MDMB-PINACA

5F-MDMB-PINACA possesses a single chiral center at the C-2 carbon of the oxobutan-2-yl side chain, resulting in (R)- and (S)-enantiomers with distinct pharmacological activities. As a class-level observation for indazole-3-carboxamide SCRAs, the (S)-enantiomer consistently exhibits enhanced potency at both CB1 and CB2 receptors compared to the (R)-enantiomer [1]. Specifically for 5F-MDMB-PINACA, the (S)-enantiomer demonstrates a higher efficacy (Emax) and potency (EC50) than the reference agonist JWH-018, whereas the (R)-enantiomer is significantly less active [1]. This stereoselective pharmacology is a critical differentiator from non-chiral SCRAs or those with different stereochemical configurations.

Stereochemistry Enantioselectivity CB1 Receptor Binding Chiral Pharmacology

Validated Procurement Applications for 5F-MDMB-PINACA Based on Differentiated Evidence


Forensic Toxicology Reference Standard for Method Development and Validation

Based on its sub-nanomolar CB1 potency (EC50 = 0.59 nM) [1] and the active contribution of its N-5-hydroxypentyl metabolite (M2) [2], 5F-MDMB-PINACA is an essential reference standard for developing and validating high-sensitivity analytical methods (e.g., LC-MS/MS) for the detection and quantification of this specific SCRA in biological matrices. Its use ensures that forensic laboratories can accurately identify and quantify the parent drug and its active metabolites, which is critical for interpreting post-mortem toxicology results and investigating fatalities associated with its use [1].

Pharmacological Research into CB1 Receptor-Mediated In Vivo Effects

The distinct in vivo profile of 5F-MDMB-PINACA, characterized by a short duration of action (30-minute locomotor depression) and a specific ED50 (1.1 mg/kg) [3], makes it a valuable tool for acute pharmacological studies. Unlike more potent and longer-acting analogs such as MDMB-FUBINACA (ED50 = 0.04 mg/kg, 150 min duration) [3], 5F-MDMB-PINACA allows for investigations requiring a rapid onset and offset of CB1-mediated effects, facilitating studies on acute tolerance, discriminative stimulus properties, or the time course of receptor desensitization without the confounding variable of prolonged receptor occupancy.

Chiral Separation and Enantioselective Pharmacology Studies

The well-documented stereoselective pharmacology of indazole-3-carboxamide SCRAs, with the (S)-enantiomer of 5F-MDMB-PINACA exhibiting enhanced potency and efficacy (2.5-3.4x Emax vs. JWH-018) over the (R)-enantiomer [4], positions this compound as a key subject for chiral analytical method development and fundamental pharmacological research. Procurement of the specific (S)-enantiomer is necessary for accurately defining structure-activity relationships, characterizing the binding mode at CB1 receptors, and investigating the potential for enantiomer-specific toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mdmb-pinaca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.